N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazide: This involves the reaction of an appropriate acid chloride with hydrazine to form the hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired hydrazone.
Formation of the triazole ring: This step involves the cyclization of the hydrazone with a suitable reagent to form the triazole ring.
Final coupling: The triazole-containing intermediate is then coupled with the benzyloxyphenyl moiety under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[3-(benzyloxy)phenyl]methylidene}-N-(4-bromo-3-chlorophenyl)amine
- 3-[4-(Benzyloxy)phenyl]propionic acid
Uniqueness
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H24ClN5O2S |
---|---|
Molecular Weight |
554.1 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H24ClN5O2S/c31-25-16-14-24(15-17-25)29-34-35-30(36(29)26-11-5-2-6-12-26)39-21-28(37)33-32-19-23-10-7-13-27(18-23)38-20-22-8-3-1-4-9-22/h1-19H,20-21H2,(H,33,37)/b32-19+ |
InChI Key |
XYQFRLZQGXUPMR-BIZUNTBRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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